1,2-Dihydro Dexamethasone
CAS No.: 426-17-5
Cat. No.: VC21348315
Molecular Formula: C22H31FO5
Molecular Weight: 394.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 426-17-5 |
---|---|
Molecular Formula | C22H31FO5 |
Molecular Weight | 394.5 g/mol |
IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
Standard InChI Key | YYZXYYHUGHQGHI-CXSFZGCWSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |
SMILES | CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Canonical SMILES | CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Appearance | White Solid |
Chemical Identity and Structure
Molecular Identity
1,2-Dihydro Dexamethasone is recognized by several key identifiers that distinguish it within chemical databases and regulatory frameworks:
The compound is frequently identified in pharmaceutical contexts as "Dexamethasone EP Impurity C," indicating its recognition as a specific impurity in European Pharmacopoeia standards for dexamethasone .
Structural Characteristics
1,2-Dihydro Dexamethasone differs from dexamethasone primarily in the A-ring of the steroid nucleus, where the 1,2-double bond present in dexamethasone has been reduced (hydrogenated). This structural modification results in a compound with two additional hydrogen atoms compared to the parent molecule dexamethasone (C22H29FO5) .
The structural relationship between these compounds highlights a critical aspect of steroid chemistry, where selective reduction of specific double bonds can significantly alter the physical properties and potentially the biological activity of these molecules.
Physical and Chemical Properties
Physical Properties
1,2-Dihydro Dexamethasone possesses distinct physical properties that differentiate it from dexamethasone, as summarized in Table 1:
Table 1: Physical Properties of 1,2-Dihydro Dexamethasone
The lower melting point of 1,2-Dihydro Dexamethasone (233-240°C) compared to dexamethasone (262°C) is particularly noteworthy, as it reflects the structural impact of reducing the 1,2-double bond on the crystal packing and intermolecular forces in the solid state.
Chemical Properties
The chemical behavior of 1,2-Dihydro Dexamethasone is characterized by several key properties:
Table 2: Chemical Properties of 1,2-Dihydro Dexamethasone
Compared to dexamethasone, which has substantial pharmaceutical applications owing to its balanced solubility and stability profile , 1,2-Dihydro Dexamethasone appears to have more limited solubility in common solvents, potentially impacting its pharmaceutical utility.
Synthesis Methods
Catalytic Hydrogenation
The primary synthesis route for 1,2-Dihydro Dexamethasone involves selective catalytic hydrogenation of dexamethasone. This approach specifically targets the 1,2-double bond in the A-ring while preserving other structural features of the molecule .
A detailed synthesis procedure extracted from patent literature provides valuable insights into the practical aspects of this transformation:
Table 3: Synthesis Parameters for 1,2-Dihydro Dexamethasone
Parameter | Details |
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Starting Material | Dexamethasone (10 g, 25.48 mmol) |
Catalyst | Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I)chloride) |
Reaction Conditions | Hydrogen atmosphere (1 atm), room temperature |
Solvent System | Ethyl acetate (400 mL) and ethanol (100 mL) |
Reaction Duration | Two weeks (with additional catalyst added after one week) |
Purification | Concentration, suspension in DCM, filtration, and washing |
Product Confirmation | APCI-MS m/z: 395 [MH+] |
The synthesis procedure involves the following key steps:
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Suspension of dexamethasone in a mixed solvent system of ethyl acetate and ethanol
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Addition of Wilkinson's catalyst to facilitate selective hydrogenation
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Exposure to hydrogen atmosphere at atmospheric pressure and room temperature
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Extended reaction time (two weeks total) with additional catalyst supplementation
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Simple purification process involving filtration and washing
The extended reaction time suggests that the hydrogenation occurs slowly under these mild conditions, likely reflecting the challenge of achieving selective reduction of the targeted double bond without affecting other functional groups in the molecule.
Reaction Mechanism and Selectivity
The selective hydrogenation of the 1,2-double bond in dexamethasone represents an interesting case study in regioselective catalysis. Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I)chloride) is renowned for its ability to selectively hydrogenate less hindered alkenes under mild conditions.
The mechanism likely involves:
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Coordination of the rhodium catalyst to the 1,2-double bond
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Oxidative addition of hydrogen to the metal center
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Insertion of the coordinated alkene into the Rh-H bond
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Reductive elimination to release the hydrogenated product and regenerate the catalyst
The selectivity for the 1,2-double bond over other unsaturated sites in dexamethasone likely stems from a combination of steric accessibility and electronic factors that favor interaction of this particular double bond with the catalyst.
Analytical Characterization
Spectroscopic Identification
The identification and characterization of 1,2-Dihydro Dexamethasone rely on various spectroscopic techniques, with mass spectrometry being particularly valuable for confirming its molecular identity.
In the documented synthesis, APCI-MS (Atmospheric Pressure Chemical Ionization Mass Spectrometry) was used to confirm the product identity, with an observed m/z value of 395 for the protonated molecule [MH+], consistent with the calculated molecular weight of 394.48 .
While specific spectral data for 1,2-Dihydro Dexamethasone is limited in the available search results, we can infer that its characterization would benefit from a comprehensive approach using multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic differences from dexamethasone, particularly in the signals corresponding to the A-ring protons and carbons
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Infrared (IR) spectroscopy would reveal changes in the C=C stretching vibration region
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Ultraviolet (UV) spectroscopy would show alterations in the chromophore system due to the reduction of conjugation
Research Applications and Future Directions
Reference Standard in Pharmaceutical Analysis
The primary current application of 1,2-Dihydro Dexamethasone appears to be as a reference standard for pharmaceutical analysis, particularly for:
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Impurity profiling: Identification and quantification of this specific impurity in dexamethasone preparations
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Method development: Validation of analytical procedures for quality control
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Stability studies: Investigation of degradation pathways and products
Future Research Directions
Several promising avenues for future research on 1,2-Dihydro Dexamethasone include:
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Comprehensive biological evaluation: Determination of its binding affinity to glucocorticoid receptors and potential biological activities
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Detailed spectroscopic characterization: Complete NMR, IR, and UV spectral analysis to facilitate identification
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Formation mechanisms: Investigation of conditions that may lead to its formation during dexamethasone manufacturing or storage
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Structure-property relationships: Exploration of how the reduction of the 1,2-double bond affects physicochemical properties relevant to pharmaceutical applications
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